molecular formula C37H49NO5 B146655 2-Ethylhexyl 4-dimethylaminobenzoate; 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione CAS No. 132316-35-9

2-Ethylhexyl 4-dimethylaminobenzoate; 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione

Cat. No. B146655
M. Wt: 587.8 g/mol
InChI Key: GDHLLGRPDUYNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione are two important compounds used in scientific research. These compounds have gained significant attention due to their potential applications in the field of sunscreen and photoprotection.

Mechanism Of Action

The mechanism of action of 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione involves the absorption of UV radiation. 2-Ethylhexyl 4-dimethylaminobenzoate absorbs UVB radiation in the range of 280-320 nm. It acts as a sunscreen agent by converting UV radiation into less harmful heat. On the other hand, 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione absorbs UVA radiation in the range of 320-400 nm. It protects the skin from the harmful effects of UVA radiation by converting it into less harmful heat.

Biochemical And Physiological Effects

Both compounds have been extensively studied for their biochemical and physiological effects. 2-Ethylhexyl 4-dimethylaminobenzoate has been shown to be safe and effective in protecting the skin from UV radiation. It does not penetrate the skin and is not absorbed into the bloodstream. On the other hand, 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione has been shown to have some estrogenic activity. However, the levels of exposure in sunscreen formulations are very low and do not pose a risk to human health.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione in lab experiments include their ability to absorb UV radiation and their safety profile. These compounds are widely used in sunscreen formulations and have been extensively studied for their safety and efficacy. However, the limitations of using these compounds in lab experiments include their potential for photodegradation and the need for specialized equipment to measure their absorption spectra.

Future Directions

There are several future directions for research on 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione. One area of research is the development of more effective sunscreen formulations that provide better protection against both UVA and UVB radiation. Another area of research is the use of these compounds in combination with other photoprotective agents to enhance their efficacy. Additionally, there is a need for more research on the environmental impact of these compounds and their potential for bioaccumulation in aquatic organisms.
Conclusion:
In conclusion, 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione are two important compounds used in scientific research. These compounds have potential applications in the field of sunscreen and photoprotection. They absorb UV radiation and protect the skin from its harmful effects. While these compounds have been extensively studied for their safety and efficacy, there is a need for more research on their environmental impact and potential for bioaccumulation.

Synthesis Methods

2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione are synthesized through different methods. The synthesis of 2-Ethylhexyl 4-dimethylaminobenzoate involves the reaction of 4-dimethylaminobenzoic acid with 2-ethylhexanol in the presence of a catalyst. On the other hand, the synthesis of 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione involves the reaction of 4-tert-butylphenol with 4-methoxybenzoyl chloride in the presence of a base.

Scientific Research Applications

Both compounds have potential applications in the field of sunscreen and photoprotection. 2-Ethylhexyl 4-dimethylaminobenzoate is widely used in sunscreen formulations due to its ability to absorb UVB radiation. It is also used in combination with other UV filters to provide broad-spectrum protection. 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, also known as BMDBM, is a potent UVA filter that is commonly used in sunscreen formulations. It provides protection against UVA radiation, which is responsible for skin aging and skin cancer.

properties

CAS RN

132316-35-9

Product Name

2-Ethylhexyl 4-dimethylaminobenzoate; 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione

Molecular Formula

C37H49NO5

Molecular Weight

587.8 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-ethylhexyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C20H22O3.C17H27NO2/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15;1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h5-12H,13H2,1-4H3;9-12,14H,5-8,13H2,1-4H3

InChI Key

GDHLLGRPDUYNRS-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

synonyms

avobenzone, padimate O drug combination
avonbenzone - padimate O
Photoplex

Origin of Product

United States

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